Di-n-Octylmethylsilane

Description

Significance of Organosilicon Compounds in Contemporary Chemical Science

Organosilicon compounds are a class of chemical structures that contain carbon-silicon bonds. Their prominence in modern science stems from a unique combination of properties derived from the silicon element. Unlike their purely organic counterparts, organosilanes often exhibit enhanced thermal stability, chemical resistance, and unique surface properties. The silicon-carbon bond is longer and more flexible than a carbon-carbon bond, and the silicon atom's ability to form stable bonds with oxygen leads to the creation of highly durable siloxane (Si-O-Si) networks.

These characteristics make organosilicon compounds invaluable in a wide array of applications, from industrial sealants, adhesives, and coatings to sophisticated uses in organic synthesis and biomedical devices. Their role as surface modifying agents is particularly noteworthy, as they can be tailored to create hydrophobic, oleophobic, or biocompatible surfaces on various substrates.

Di-n-Octylmethylsilane as a Key Alkylsilane in Materials Research

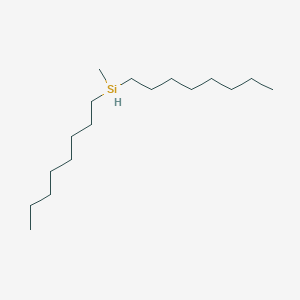

This compound, a member of the alkylsilane family, is characterized by a central silicon atom bonded to one methyl group and two n-octyl chains. The long n-octyl chains, each consisting of eight carbon atoms, are a defining feature of this molecule, imparting significant hydrophobicity. In materials research, such long-chain alkylsilanes are instrumental for creating water-repellent surfaces and for modifying the interface between organic polymers and inorganic substrates.

The presence of the two long alkyl chains in this compound makes it a potent agent for reducing the surface energy of materials, a critical factor in applications requiring non-stick or self-cleaning properties. Furthermore, the methyl group can influence the packing and orientation of the molecules when they are self-assembled on a surface, which in turn affects the final properties of the modified material.

A documented method for the synthesis of this compound involves the nickel-catalyzed hydrosilylation of 1-octene (B94956) with methyldiethoxysilane. epfl.ch This process, which results in the formation of the target silane (B1218182), is a testament to the ongoing efforts to develop efficient and selective catalytic methods for the preparation of specialized organosilicon compounds. epfl.ch

Overview of Current Research Trajectories Involving this compound Systems

Current research involving long-chain alkylsilanes like this compound is largely focused on surface science and advanced materials development. One major trajectory is the creation of superhydrophobic surfaces. By grafting a layer of long-chain alkylsilanes onto a textured substrate, researchers can achieve water contact angles exceeding 150 degrees, leading to surfaces with exceptional water-repellency and self-cleaning capabilities. The length of the alkyl chain is a critical parameter in this context, with studies showing that longer chains generally lead to greater hydrophobicity.

Another significant area of research is in the field of polymer composites. Long-chain alkylsilanes can be used as coupling agents to improve the adhesion between inorganic fillers and a polymer matrix. This enhancement in interfacial bonding can lead to composite materials with superior mechanical properties, such as increased strength and durability. For instance, research on dental composites has explored the use of long-chain silanes to improve the performance of these materials.

Furthermore, the self-assembly of long-chain alkylsilanes into ordered monolayers on various substrates is a vibrant field of study. These self-assembled monolayers (SAMs) are of interest for a range of applications, including as anti-corrosion coatings, in nanoelectronics, and as model systems for studying interfacial phenomena. The ability of molecules like this compound to form such ordered structures is a key driver of their potential in these high-technology areas.

Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₃₈Si |

| Molecular Weight | 270.57 g/mol |

| CAS Number | 51502-63-7 |

| Appearance | Colorless liquid (presumed) |

| Boiling Point | Data not readily available |

| Density | Data not readily available |

Note: Comprehensive, experimentally verified data for this compound is not widely available in public databases. The properties listed are based on available information and the expected characteristics of a compound with its structure.

Detailed Research Findings

Recent investigations into the broader class of long-chain alkylsilanes have yielded several key findings that are relevant to understanding the potential of this compound. For example, studies on the effect of alkyl chain length on the hydrophobicity of surfaces have shown a clear trend: longer alkyl chains lead to a more pronounced water-repellent effect. This is attributed to the increased non-polar character of the surface as the hydrocarbon chain length increases.

The synthesis of this compound itself, as described in a doctoral thesis, highlights the advancements in catalytic chemistry for the production of tailored organosilanes. epfl.ch The use of a nickel catalyst for the hydrosilylation of 1-octene provides a specific and efficient route to this compound, which is crucial for enabling further research into its applications. epfl.ch The purification of the product via flash chromatography further underscores the laboratory-scale production of this specialized chemical. epfl.ch

Structure

3D Structure

Properties

Molecular Formula |

C17H38Si |

|---|---|

Molecular Weight |

270.6 g/mol |

IUPAC Name |

methyl(dioctyl)silane |

InChI |

InChI=1S/C17H38Si/c1-4-6-8-10-12-14-16-18(3)17-15-13-11-9-7-5-2/h18H,4-17H2,1-3H3 |

InChI Key |

QDLASXFKKFTCAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC[SiH](C)CCCCCCCC |

Origin of Product |

United States |

Advanced Materials Science Applications of Di N Octylmethylsilane and Its Polymeric Systems

Polymer Chemistry and Polysilane Architectures

Di-n-Octylmethylsilane as a Monomeric Building Block for Polysilanes

Polysilanes are a class of inorganic polymers with a backbone consisting entirely of silicon atoms, which are decorated with organic side groups. researchgate.net The synthesis of high-molecular-weight polysilanes is most commonly achieved through a Wurtz-type reductive coupling of dichlorosilane (B8785471) monomers using a dispersion of molten sodium. lsu.edu For the specific synthesis of poly(di-n-octylsilane), the corresponding monomer is di-n-octyldichlorosilane.

While the majority of research has centered on symmetrically substituted polysilanes like poly(di-n-octylsilane), the use of asymmetrically substituted monomers such as di-n-octylmethylchlorosilane would lead to the formation of poly(n-octylmethylsilane). The properties of such asymmetrically substituted polymers are often distinct from their symmetrical counterparts. For instance, increased disorder in asymmetrically substituted polysilanes can lead to lower coupling constants and increased rotational barriers for the polymer backbone. lsu.edu The introduction of different side groups on the same silicon atom allows for fine-tuning of the polymer's physical and electronic properties.

The general synthetic route for polysilanes involves the condensation of an organosilicon dihalide monomer with sodium dispersion. researchgate.net This process allows for the creation of various polysilane architectures with tailored side chains that dictate the polymer's final properties. lsu.edu

σ-Conjugation and Electronic Properties in Poly(di-n-Octylsilane)

A defining characteristic of polysilanes is the presence of σ-conjugation along the silicon backbone. researchgate.netresearchgate.net Unlike π-conjugated systems common in organic conducting polymers, polysilanes feature extensive delocalization of σ-electrons in the Si-Si bonds. This σ-conjugation gives rise to unique electronic properties, most notably a strong electronic transition in the ultraviolet (UV) region of the electromagnetic spectrum. lsu.eduacs.org

The energy of the σ-σ* electronic transition is highly sensitive to the conformation of the polysilane backbone. lsu.edu Longer segments of the polymer chain with a more extended, planar zigzag (all-trans) conformation exhibit greater σ-electron delocalization, which results in a lower energy transition and a bathochromic (red) shift in the UV absorption maximum. Conversely, a more disordered or helical conformation disrupts the σ-conjugation, leading to a higher energy transition and a hypsochromic (blue) shift. rsc.org This strong dependence of electronic properties on structure is the basis for the chromotropic behavior observed in these materials.

The electronic properties of poly(di-n-octylsilane) and related polymers make them potential candidates for applications such as photoconductors and materials for organic electroluminescent devices. researchgate.netacs.org

Table 1: Key Electronic Properties of σ-Conjugated Polysilanes

| Property | Description | Conformation Dependence |

| σ-Conjugation | Delocalization of sigma electrons along the Si-Si backbone. researchgate.netresearchgate.net | Maximized in extended, all-trans conformations. rsc.org |

| UV Absorption | Strong σ-σ* transition in the UV region (typically 300-400 nm). researchgate.netlsu.edu | Absorption wavelength is highly dependent on backbone conformation. lsu.edu |

| Photoconductivity | Exhibit photoconductivity with high hole drift mobility. researchgate.net | Efficiency can be influenced by conformational purity and order. |

| Emission | Efficient photoluminescence in the UV region. researchgate.net | Emission wavelength and efficiency are sensitive to backbone structure. wisc.edu |

Conformationally Disordered Crystals (Condis Crystals) and Mesophases in Alkyl-Substituted Polysilanes

Poly(di-n-alkylsilanes) with alkyl side chains longer than ethyl, including poly(di-n-octylsilane), are known to form a unique type of mesophase known as a conformationally disordered (condis) crystal. researchgate.netresearchgate.netnih.gov A mesophase is a state of matter intermediate between a conventional liquid and a solid crystal. A condis crystal is characterized by positional order of the molecules on a crystal lattice, but with conformational disorder within the molecules themselves. nih.govosti.gov

In the case of poly(di-n-octylsilane), the condis phase consists of polymer backbones packed in a two-dimensional hexagonal columnar structure. researchgate.netresearchgate.net While the chains are arranged with long-range positional order, the silicon backbones themselves are highly flexible and dynamic, undergoing rapid exchange between different conformations. researchgate.netresearchgate.net The surrounding alkyl side chains are also in a disordered, liquid-like state. This structure is distinct from liquid crystals, which lack a persistent crystal lattice, and plastic crystals, which involve orientational disorder of conformationally rigid molecules. nih.gov

The formation of this mesophase is a key factor in the thermal and optical properties of these polymers. The transition from a more ordered crystalline state to the condis mesophase is a first-order transition associated with the "melting" of the side chains, which in turn allows for the disordering of the main Si-Si backbone. rsc.org

Polymorphism and Thermal Cycling Behavior in Poly(di-n-Octylsilane)

Poly(di-n-octylsilane) displays a remarkably rich and complex polymorphic behavior, meaning it can exist in multiple distinct crystalline or semi-crystalline forms. researchgate.netacs.org Studies have revealed that at temperatures below its transition to a thermotropic mesophase (which occurs around 25-40°C), poly(di-n-octylsilane) can exhibit up to five distinct structural forms. researchgate.netresearchgate.netacs.org

The specific polymorph obtained is highly dependent on the sample's thermal history, such as the rate of cooling from the melt or solution. researchgate.net These structural forms vary in their chain conformation, packing efficiency, and, consequently, their optical properties. researchgate.netacs.org Three of the identified forms are well-ordered crystalline structures, while the other two are considered mesophases with a lesser degree of order. researchgate.netacs.org This complex phase behavior involves both monotropic (where one polymorph is always the most stable) and enantiotropic (where different polymorphs are stable in different temperature ranges) relationships between the forms. researchgate.netacs.org

The thermal cycling of poly(di-n-octylsilane) films demonstrates these transformations. For example, rapid cooling from the disordered phase can trap metastable conformations, while slow cooling allows for the formation of more thermodynamically stable structures. researchgate.net This intricate polymorphism is a direct consequence of the interplay between the ordering of the flexible Si-Si backbone and the crystallization of the n-octyl side chains. researchgate.net

Chain Conformational Kinetics and Rotational Isomerism in Polysilanes

The conformational behavior of polysilanes is more complex than that of simple alkanes, which are typically described by anti (trans) and gauche rotational isomers. Research has led to a more nuanced model for rotational isomerism in polymers like polysilanes. researchgate.netscribd.com This model includes several distinct, low-energy conformational states. researchgate.netscribd.com

The primary conformation for ordered, symmetrically-substituted poly(di-n-alkylsilanes) with long side chains, such as poly(di-n-octylsilane), is a planar zigzag or all-trans (all-anti) conformation. lsu.edursc.org This extended conformation maximizes the σ-conjugation along the backbone. However, other conformations are accessible, and their populations change with temperature, pressure, or solvent, leading to the observed chromotropic phenomena. researchgate.netacs.org

Table 2: Proposed Rotational Isomers in Polysilanes

| Conformer Symbol | Name | Approximate Intrachain Torsional Angle (ω) |

| T | Transoid | ±165° |

| D | Deviant | ±150° |

| O | Ortho | ±90° |

| G | Gauche | ±55° |

| C | Cisoid | ±40° |

| (Data sourced from references researchgate.netscribd.com) |

The kinetics of the transitions between these conformational states can be studied using various spectroscopic methods. lsu.eduacs.org For example, piezochromism, the change in color with pressure, provides insight into the energetics of conformational changes as pressure can favor more compact helical structures over the extended all-trans form. lsu.eduacs.org

Thermochromic Phenomena and Structure-Property Correlations in Poly(di-n-Octylsilane)

Thermochromism, the reversible change in color with temperature, is a prominent feature of poly(di-n-octylsilane). researchgate.netlsu.edu This phenomenon is a direct manifestation of the structure-property relationship, linking the temperature-dependent conformational state of the Si-Si backbone to the polymer's electronic absorption spectrum. rsc.org

At low temperatures, the side chains of poly(di-n-octylsilane) crystallize, forcing the Si-Si backbone into a highly ordered, planar all-trans conformation. rsc.org This extended conformation allows for maximum σ-conjugation, resulting in a low-energy σ-σ* transition and an absorption maximum at a long wavelength, typically around 375 nm. lsu.edursc.org

Upon heating, a reversible, first-order phase transition occurs (around 40°C for similar long-chain polysilanes). rsc.org This transition corresponds to the melting of the side chains, which relieves the steric constraints on the backbone. rsc.org The backbone then adopts a more disordered, helical conformation. This disruption of the planar structure reduces the effective conjugation length, causing the σ-σ* transition energy to increase and the absorption maximum to shift to a shorter wavelength, around 317 nm. rsc.org

The thermochromic behavior of poly(di-n-octylsilane) can be unusually complex and dependent on the cooling rate. Rapid cooling can trap a mixture of conformations, leading to the appearance of multiple absorption peaks at low temperatures. researchgate.net This sensitivity to thermal history underscores the intricate interplay between side-chain ordering and backbone conformation that governs the properties of these advanced materials. researchgate.net

Table 3: Structure-Property Correlation in Poly(di-n-octylsilane) Thermochromism

| Temperature | Backbone Conformation | Side-Chain State | UV Absorption λmax |

| Low Temperature | Ordered, Planar Zigzag (All-Trans) rsc.org | Crystalline rsc.org | ~375 nm (Red-shifted) rsc.org |

| High Temperature | Disordered, Helical rsc.org | Molten/Disordered rsc.org | ~317 nm (Blue-shifted) rsc.org |

Interchain Alignment and Packing Motifs in Crystalline Polysilanes

The solid-state structure of poly(di-n-alkylsilanes) is remarkably complex, often displaying a rich polymorphism where multiple crystalline and mesophase structures can exist depending on thermal history and processing conditions. acs.orgnih.gov Poly(di-n-octylsilane), a polymer closely related to the repeating unit of a polymerized this compound, serves as a prime example of this structural diversity.

Investigations using X-ray scattering and UV-vis absorption have revealed that poly(di-n-octylsilane) can exhibit up to five distinct structural forms at temperatures below its transition to a thermotropic mesophase, which occurs around 25 °C. acs.orgkpi.ua Three of these forms are well-ordered crystalline structures, while the other two are considered mesophases, which possess a degree of order intermediate between crystalline and amorphous states. acs.orgnih.gov

The various structural forms of poly(di-n-octylsilane) are summarized below:

| Structural Feature | Description | Relevant Polymers |

| Polymorphism | Exhibits multiple (up to five) distinct structural forms below the mesophase transition temperature. acs.orgnih.gov | Poly(di-n-octylsilane), Poly(di-n-decylsilane) acs.org |

| Backbone Conformation | Primarily an all-trans planar zigzag conformation in the crystalline state. acs.orgiaea.org | Poly(di-n-heptylsilane), Poly(di-n-octylsilane) acs.org |

| Side-Chain Packing | Shows a crossover from a splayed "tetraradial" to a zippered "biradial" motif at low temperatures. polyu.edu.hk | Poly(di-n-alkylsilanes) with octyl or longer chains polyu.edu.hk |

| Thermochromism | Undergoes a phase transition to a hexagonally packed mesophase around 25°C. acs.orgnih.gov | Poly(di-n-octylsilane) acs.org |

Electron-Irradiation Behavior of Poly(di-n-Octylsilane) Thin Films

Polysilane derivatives are known to be sensitive to various forms of radiation, including electron beams and UV light. ibm.comresearchgate.net This sensitivity stems from the electronic structure of the Si-Si backbone. When thin films of polymers like poly(di-n-octylsilane) are exposed to electron irradiation, several degradation processes can occur, primarily involving chain scission and changes in chemical bonding. ibm.commdpi.com

The primary effect of ionizing radiation on polysilanes is the homolytic scission of the Si-Si bonds in the polymer backbone. researchgate.net This process generates silicon-centered radicals and leads to a reduction in the polymer's molecular weight. ibm.comresearchgate.net Studies on the radiation-induced degradation of closely related poly(di-n-hexylsilane) have shown that radical cations of the polysilanes are key intermediates in the degradation mechanism. acs.org

In addition to backbone scission, the energy from electron beams can induce the radiolysis of C-H bonds within the n-octyl side chains. mdpi.commdpi.com This is a common effect observed in many irradiated polymers and can lead to the formation of various radical species and potentially to cross-linking between polymer chains, although chain scission is the dominant process for polysilanes. ibm.compolyu.edu.hkmdpi.com

Surface Science and Interface Engineering with Organosilanes

Organosilanes, such as this compound, are fundamental molecules in surface science, used to chemically modify and engineer the properties of various substrates. They act as a molecular bridge between inorganic materials (like glass, metals, and silica) and organic materials (like polymers).

Strategies for Surface Modification and Functionalization

The primary strategy for modifying surfaces with organosilanes involves forming a durable, covalently bonded layer on the substrate. This is typically achieved through the hydrolysis of reactive groups on the silane (B1218182), followed by condensation with hydroxyl groups (-OH) present on the inorganic surface. mdpi.com

Common strategies include:

Solution-Phase Deposition: Substrates are immersed in a solution containing the organosilane. The process often involves pre-hydrolysis of the silane in a water/alcohol mixture before application. mdpi.com

Self-Assembled Monolayers (SAMs): This technique allows for the formation of highly organized, dense, and stable monolayers on a surface. acs.org SAMs are used to precisely control surface properties and can protect the underlying material from environmental contaminants and oxidation. acs.org

Vapor-Phase Deposition: This method is an alternative to solution-based processes and can be advantageous for creating clean and uniform silane layers. mdpi.com

Catalyst-Mediated Functionalization: For certain reactions, catalysts like Wilkinson's catalyst can be used to accelerate the dehydrogenative coupling between a silane and a hydride-terminated surface.

The choice of organosilane is critical. Molecules like this compound, with their long alkyl chains, are specifically chosen to impart non-polar, hydrophobic characteristics to a surface. mdpi.com

Mechanisms of Adhesion Promotion and Coupling Agent Functionality

Silane coupling agents function by creating strong, durable bonds at the interface between dissimilar materials, such as an inorganic filler and a polymer matrix in a composite material. The general mechanism involves a dual-reactivity molecule with the structure R-Si-X₃, where X is a hydrolyzable group and R is an organofunctional group.

The mechanism proceeds in several steps:

Hydrolysis: The alkoxy groups (e.g., methoxy, ethoxy) on the silicon atom react with water to form reactive silanol (B1196071) groups (Si-OH).

Condensation: These silanol groups can condense with other silanols, forming a siloxane (Si-O-Si) network. More importantly, they condense with hydroxyl groups on the surface of an inorganic substrate, forming stable, covalent oxane bonds (e.g., Si-O-Substrate).

Interfacial Bonding: The organic group (in this case, the di-n-octylmethyl group) is oriented away from the surface. This organic "tail" can then physically entangle or chemically react with an organic polymer matrix, creating a strong interface that improves adhesion and mechanical properties. researchgate.net

For a silane like this compound, the long, non-polar octyl chains provide excellent compatibility and adhesion with non-polar polymers like polyethylene (B3416737) or polypropylene. To enhance durability, especially in aqueous environments, dipodal silanes, which can form more bonds with the substrate, are sometimes used in combination with conventional silanes.

Control of Hydrophobicity and Surface Energy Modification

One of the most significant applications of organosilanes with long alkyl chains is the precise control of surface wettability and energy. ibm.com Inherently hydrophilic surfaces, rich in hydroxyl groups, can be rendered hydrophobic by treatment with alkylsilanes.

The degree of hydrophobicity imparted is directly related to the structure of the silane's organic substituent. Research has consistently shown that as the length of the alkyl chain increases, the resulting surface becomes more hydrophobic (water-repellent) and its surface energy decreases. mdpi.com For example, modifying a surface with an octylsilane (B1236092) results in a significantly more hydrophobic surface than modification with a propylsilane. This is because the long hydrocarbon chains form a dense, low-energy, "waxy" layer on the surface that repels water.

The table below, based on findings from systematic studies, illustrates the relationship between organosilane structure and the resulting surface hydrophobicity. mdpi.com

| Organosilane Parameter | Effect on Hydrophobicity | Rationale |

| Alkyl Chain Length | Increases with increasing number of carbon atoms. mdpi.com | Longer chains provide a more effective, lower-energy barrier to water. |

| Number of Hydrolyzable Groups | Increases with more hydrolyzable groups (e.g., trichloro- vs. dichloro-silane). ibm.com | More groups allow for a higher density of covalent bonds to the surface, creating a more robust layer. |

| Alkyl Chain Structure | No significant observable impact (e.g., linear vs. branched). ibm.com | The overall length and coverage are more critical than the specific branching structure. |

| Number of Silicon Atoms | Decreases with dipodal (two-silicon) silanes compared to monopodal. ibm.com | The packing geometry of dipodal silanes may be less efficient at creating a dense hydrophobic layer. |

This ability to tailor surface energy is critical in applications ranging from creating water-repellent textiles to modifying the surface of nanoparticles to ensure their proper dispersion in a polymer matrix.

Development of Organosilane-Based Protective Coatings and Their Durability

Organosilane-based coatings are widely used to protect materials from environmental degradation, including moisture and corrosion. researchgate.net These coatings form a thin, durable, and often invisible protective layer that chemically bonds to the substrate.

The effectiveness of these coatings stems from the stability of the siloxane bonds (Si-O-Si) that form the cross-linked network and the covalent bonds (Si-O-Substrate) that anchor the coating to the surface. researchgate.net This network acts as a robust barrier, preventing corrosive agents like water and salts from reaching the underlying material. The organic groups, such as the octyl groups in an octylsilane-modified coating, provide an additional water-repellent (hydrophobic) barrier.

Functionalization of Inorganic Nanomaterials (e.g., Iron Oxide Nanoparticles)

The surface functionalization of inorganic nanomaterials, such as iron oxide nanoparticles (IONPs), is a critical step in tailoring their properties for advanced applications in fields like biomedicine and materials science. rsc.orgmdpi.com Uncoated nanoparticles often suffer from instability in physiological conditions and may exhibit undesirable interactions with biological systems. rsc.org Coating these nanoparticles with organosilanes provides a robust method to enhance their stability, control their size, and introduce specific functionalities. rsc.orgresearchgate.net

This compound, with its two long n-octyl chains and a reactive silane head, is a prime candidate for rendering inorganic nanoparticles hydrophobic. The general strategy for functionalizing hydroxylated surfaces of IONPs involves the hydrolysis of the silane's alkoxy or chloro groups to form silanols (Si-OH). These silanols then condense with the hydroxyl groups (Fe-OH) on the nanoparticle surface, forming stable covalent Fe-O-Si bonds.

While direct studies on this compound are limited, research on similar long-chain alkylsilanes, such as n-octyltriethoxysilane, demonstrates the principle effectively. When used to coat magnetite (Fe3O4) nanoparticles, n-octyltriethoxysilane transforms the originally hydrophilic nanoparticles into a hydrophobic state, allowing them to be dispersed in organic media. researchgate.net This surface modification is crucial for applications requiring nanoparticle integration into polymer matrices or for creating stable ferrofluids in non-aqueous solvents. The two long n-octyl chains of this compound would provide a dense, brush-like hydrophobic layer on the nanoparticle surface, significantly enhancing its steric stability and preventing aggregation.

The synthesis of these coated nanoparticles typically involves methods like co-precipitation of iron salts in the presence of the organosilane or post-synthesis grafting onto pre-formed nanoparticles. mdpi.comnih.gov The choice of synthesis route can influence particle size, morphology, and the density of the silane coating. mdpi.com

Table 1: Comparison of Uncoated vs. Silane-Coated Iron Oxide Nanoparticles

| Feature | Uncoated Iron Oxide Nanoparticles | n-Octyl-Silane Coated Iron Oxide Nanoparticles |

|---|---|---|

| Surface Chemistry | Hydrophilic (Fe-OH groups) | Hydrophobic (Si-O-Fe linkage, alkyl chains) researchgate.net |

| Dispersibility | Water, polar solvents | Organic solvents (e.g., hexane, toluene) researchgate.net |

| Stability | Prone to aggregation in non-polar media and at high ionic strength | High colloidal stability in organic media due to steric hindrance rsc.org |

| Biocompatibility | Variable; can induce cellular toxicity | Generally improved biocompatibility and reduced cytotoxicity researchgate.net |

Non-Equilibrium Organosilane Plasma Polymerization for Surface Property Tailoring

Non-equilibrium plasma polymerization is a versatile and solvent-free surface modification technique that uses the energy of a plasma to polymerize volatile organic monomers directly onto a substrate. nih.govvergason.com This process, often called plasma-enhanced chemical vapor deposition (PECVD), creates thin, highly cross-linked, and pinhole-free films that are strongly adhered to the underlying material. tu-braunschweig.denih.gov It is particularly useful for modifying the surface properties of materials without altering their bulk characteristics. nih.gov

While specific studies on the plasma polymerization of this compound are not prevalent, the principles can be understood from research on other organosilane precursors like Hexamethyldisiloxane (HMDSO) and Tetraethoxysilane (TEOS). nih.govvergason.com In this process, the this compound monomer would be introduced into a low-pressure plasma chamber. The high-energy electrons in the plasma would fragment the monomer, creating a mixture of ions, radicals, and other reactive species. vergason.com These species then recombine and polymerize on the substrate surface, forming a dense, amorphous, and highly branched polymeric film. nih.gov

The key advantage of using this compound as a precursor would be the incorporation of its long n-octyl chains into the polymer network. This would result in a surface with exceptionally low surface energy and high hydrophobicity. The plasma polymerization process allows for precise control over the film's properties by adjusting parameters such as monomer flow rate, plasma power, and pressure. vergason.com

Key Characteristics of Non-Equilibrium Plasma Polymerization:

Mechanism: Involves fragmentation and polymerization of a monomer vapor in a low-temperature plasma. vergason.com

Film Properties: The resulting films are typically amorphous, highly cross-linked, and insoluble. nih.gov

Adhesion: Excellent adhesion to a wide variety of substrates (metals, polymers, ceramics).

Control: Surface properties like hydrophobicity, thickness, and chemical composition can be tailored by controlling plasma parameters. nih.gov

This technique could be used to create superhydrophobic coatings on various materials, imparting properties such as water repellency, anti-icing, and corrosion resistance, leveraging the hydrophobic nature of the dual n-octyl chains in the this compound monomer.

Organosilane Treatment for Wood Material Modification and Enhanced Properties

Wood is a sustainable and widely used building material, but its inherent hydrophilicity makes it susceptible to dimensional instability, color change, and biological degradation from fungi and insects. scispace.comwoodresearch.sk Chemical modification with organosilanes is an effective method to improve the durability and water resistance of wood. scispace.comdrewno-wood.pl Alkyltrialkoxysilanes are recognized as ideal waterproofing agents due to their ability to form stable bonds within the wood structure and their inherent hydrophobicity. scispace.com

This compound is particularly well-suited for this application. The modification process involves the impregnation of wood with the silane. The silane's hydrolyzable groups react with moisture present in the wood and with the hydroxyl groups of cellulose (B213188) and hemicellulose in the wood cell walls. scispace.com This leads to the formation of covalent Si-O-C bonds, anchoring the silane molecule to the wood's polymeric components. Subsequently, the silanes can cross-link with each other, forming a stable, water-repellent Si-O-Si network within the cell walls. scispace.com

The two long, non-polar n-octyl chains of this compound act as a hydrophobic barrier, significantly reducing the wood's ability to absorb water. scispace.com This enhanced hydrophobicity leads to several improved properties:

Dimensional Stability: By preventing water from entering the cell walls, swelling and shrinking are minimized.

Water Repellency: The surface becomes water-repellent, as demonstrated by a high water contact angle. woodresearch.skdrewno-wood.pl

Biological Resistance: Reducing the moisture content of wood inhibits the growth of decay fungi. scispace.com

Studies using various alkylsilanes have consistently shown a significant reduction in water uptake and an increase in the hydrophobicity of treated wood. woodresearch.skgoettingen-research-online.de For example, treatments can increase the water contact angle on pine wood from around 44° for untreated wood to over 70°, demonstrating a substantial hydrophobic effect. woodresearch.sk

Table 2: Effect of Organosilane Treatment on Wood Properties

| Property | Untreated Wood | Organosilane-Treated Wood |

|---|---|---|

| Water Absorption | High | Significantly Reduced woodresearch.skgoettingen-research-online.de |

| Water Contact Angle | Low (Hydrophilic) | High (Hydrophobic) woodresearch.skdrewno-wood.pl |

| Dimensional Stability | Low (swells and shrinks with moisture) | High (Improved anti-shrink efficiency) |

| Fungal Decay Resistance | Susceptible | Enhanced scispace.com |

Integration in Emerging Technologies and Advanced Materials

Application in Flexible Electronics

Flexible electronics, which involves creating electronic devices on conformable or stretchable substrates, requires materials that combine electronic function with mechanical resilience. nih.gov Conductive and semiconducting polymers are key materials in this field. mdpi.com Polysilanes, which are polymers with a silicon backbone (–Si-Si–) and organic side chains, exhibit unique electronic properties due to σ-conjugation along the Si-Si chain. researchgate.net These properties make them potential candidates for use in flexible electronic devices.

Poly(di-n-octylsilane), the polymer derived from a monomer related to this compound, has been studied for its structural and optical properties. acs.orgresearchgate.netibm.com The polymer backbone's conformation, and thus its electronic absorption spectrum, is highly sensitive to temperature and the nature of its alkyl side chains. researchgate.netkpi.ua This tunability is a desirable trait for materials in electronic applications.

The long, flexible n-octyl side chains in poly(di-n-octylsilane) can impart solubility and processability, allowing the polymer to be cast into thin films from solution. Furthermore, these flexible side chains can act as "molecular plasticizers," potentially improving the mechanical flexibility and stretchability of the polymer film. nih.gov While direct application of poly(this compound) in flexible electronics is not yet established, its properties suggest potential roles as:

Semiconducting Layers: In organic thin-film transistors (OTFTs), where charge transport occurs through the σ-conjugated backbone.

Dielectric Layers: The hydrophobic and insulating nature of the long alkyl chains could make its plasma-polymerized form suitable for use as a flexible gate dielectric.

Photoresists: Polysilanes are known to undergo chain scission upon UV irradiation, a property useful for photolithographic patterning on flexible substrates. kpi.ua

The combination of tunable electronic properties and enhanced mechanical flexibility from the n-octyl groups makes this class of polysilanes an interesting area for future research in stretchable and flexible devices. nih.gov

Role in 3D Printing Technologies for High-Performance Materials

Three-dimensional (3D) printing, or additive manufacturing, builds objects layer-by-layer from a digital model, enabling the creation of complex geometries from a variety of materials, including polymers, ceramics, and composites. researchgate.netresearchgate.net The development of high-performance materials is crucial for expanding the applications of 3D printing beyond prototyping into functional parts. mdpi.com

While this compound is not a standard 3D printing material itself, its chemical properties make it a valuable candidate for modifying materials used in 3D printing, particularly in the formulation of polymer composites. In many 3D printing processes, such as Fused Deposition Modeling (FDM), a thermoplastic filament is extruded. researchgate.net These filaments can be blended with fillers like glass fibers, carbon fibers, or wood flour to create composites with enhanced mechanical properties. scispace.com

A significant challenge in creating these composites is the poor compatibility between the hydrophilic fillers and the hydrophobic polymer matrix. This is where this compound could play a critical role as a coupling agent or surface modifier .

Potential Roles of this compound in 3D Printing:

Filler Functionalization: Treating fillers (e.g., silica (B1680970), wood particles) with this compound would render their surfaces hydrophobic. The dual n-octyl chains would create an organophilic surface that can readily disperse in and strongly bond with a thermoplastic matrix (like PLA, ABS, or PETG).

Improved Mechanical Properties: By improving the interfacial adhesion between the filler and the polymer, the silane would allow for more effective stress transfer, leading to a 3D printed part with higher strength and stiffness.

Moisture Resistance: For composites containing natural fibers like wood, the hydrophobic barrier created by the silane treatment would reduce moisture absorption in the final printed part, improving its long-term dimensional stability and durability. scispace.com

Contributions to Artificial Intelligence-Driven Material Design

Data Collection: A large dataset is compiled from existing literature, computational simulations, and experimental results. For organosilanes, this data would include chemical structures and their corresponding measured properties (e.g., hydrophobicity, thermal stability, reactivity).

Model Training: A machine learning model (e.g., a neural network) is trained on this dataset to learn the complex relationship between a molecule's structure and its properties (a structure-property relationship). eisai.com

Generative Design: Using the trained model, generative AI algorithms (like Generative Adversarial Networks or Variational Autoencoders) can propose new molecular structures that are predicted to have a desired set of properties. eisai.comnih.gov

Screening and Validation: The most promising computer-generated candidates are then synthesized and tested experimentally to validate the model's predictions.

In the context of this compound, AI could be used to explore the vast chemical space of organosilanes to design novel molecules with optimized performance for specific applications. For example, an AI model could be tasked with designing a silane for wood treatment that maximizes hydrophobicity while minimizing cost and toxicity. The model might explore variations in the length and number of alkyl chains or the type of hydrolyzable groups.

Use as Additives for Polymer Photostabilization (e.g., PVC Films)

The photodegradation of PVC is a well-documented process initiated by exposure to ultraviolet (UV) radiation, leading to detrimental effects such as discoloration, embrittlement, and a reduction in mechanical properties. This degradation primarily occurs through a series of radical chain reactions, including dehydrochlorination, which results in the formation of polyene sequences that are susceptible to further oxidation. To mitigate these effects, various additives are incorporated into the polymer matrix.

Organosilanes, as a class of compounds, can offer protection to polymers like PVC through several potential mechanisms. These mechanisms are generally attributed to their ability to act as UV absorbers, radical scavengers, and peroxide decomposers.

General Mechanisms of Organosilane Photostabilization in PVC:

UV Absorption: Organosilanes containing aromatic moieties have been shown to be effective UV absorbers. researchgate.netvecortech.com These structures can absorb harmful UV radiation and dissipate the energy as heat, thereby preventing the initiation of the photodegradation process in the polymer. researchgate.net Although this compound lacks significant aromatic groups, the silicon-carbon bonds might have some capacity to absorb UV radiation, though likely to a lesser extent than their aromatic counterparts.

Radical Scavenging: The degradation of PVC proceeds via free radical mechanisms. researchgate.net Some organosilane compounds can interact with and stabilize these radicals, thus interrupting the chain reaction of degradation.

Peroxide Decomposition: Photo-oxidation of PVC leads to the formation of hydroperoxides, which are unstable and can decompose to form new radicals, accelerating degradation. Certain additives can decompose these hydroperoxides into non-radical, stable products.

Coordination and Stabilization: It has been proposed that organosilanes can enhance PVC photostability through coordination between polarized atoms in the silane structure and the C-Cl bonds within the polymer chains, which can help to stabilize the polymer. researchgate.netvecortech.com

Research Findings on Related Organosilanes:

Studies on other organosilanes have demonstrated their effectiveness in protecting PVC films. For instance, research on highly aromatic organosilanes has shown that their incorporation into PVC films significantly reduces the formation of degradation by-products, as evidenced by lower intensities of carbonyl and polyene absorption bands in FTIR spectra after UV irradiation. researchgate.net Furthermore, these additives have been shown to lessen the percentage of weight loss and the decrease in the average molecular weight of PVC films upon irradiation. researchgate.netvecortech.com

While direct empirical data for this compound is absent, it is plausible that its long alkyl chains (n-octyl groups) could impart a degree of hydrophobicity to the PVC surface, potentially reducing the ingress of moisture which can play a role in some degradation pathways. However, without specific research, its efficacy as a primary photostabilizer remains unconfirmed.

Catalytic Applications and Mechanistic Investigations

Di-n-Octylmethylsilane and Related Organosilane Ligands in Catalysis

Organosilanes, including this compound and its close structural relative n-octylsilane, serve as crucial ligands in modern catalysis, particularly in the synthesis and stabilization of metal nanoparticles. These ligands are instrumental in controlling the size, morphology, and surface chemistry of nanocatalysts, which in turn dictates their performance. The long alkyl chains, such as the n-octyl groups, provide steric hindrance that prevents the agglomeration of nanoparticles, ensuring they remain small and monodisperse. researchgate.net

The role of organosilanes extends beyond simple stabilization. In many catalytic systems, the silane (B1218182) itself participates in the reaction or modifies the electronic properties of the metal surface. For instance, in the preparation of platinum nanoparticles, n-octylsilane decomposes in the presence of the platinum precursor. This process involves the activation of the Si-H bond, leading to the formation of n-octylsilyl groups that cap the surface of the nanoparticles. researchgate.net Similarly, organosilanes are employed in the synthesis of nickel nanoparticle catalysts. nih.gov The interaction between the organosilane and the metal center can create unique active sites, influencing the catalytic cycle. The versatility of organosilanes, allowing for tunable steric and electronic properties through the variation of substituents on the silicon atom, makes them a valuable class of ligands for developing task-specific catalysts. rsc.org

Impact on Catalytic Activity, Selectivity, and Stability in Nanoparticle Systems

The use of organosilane ligands like this compound has a profound impact on the catalytic activity, selectivity, and stability of nanoparticle-based catalysts. Stability is a primary advantage; the organosilyl fragments that coat the nanoparticle surface act as a protective layer, preventing aggregation and deactivation, which is a common failure mode for nanocatalysts. researchgate.netfrontiersin.org For example, platinum nanoparticles with a diameter of approximately 2 nm have been effectively stabilized by n-octylsilyl groups, forming robust catalytic materials. researchgate.net

The ligand's influence extends to catalytic activity and selectivity by modifying the accessibility and electronic nature of the active sites. cd-bioparticles.netnih.gov However, the effect is highly dependent on the specific reaction and metal system. In a model hydrosilylation reaction of triethoxyvinylsilane with triethoxysilane, nickel nanoparticles stabilized with n-octylsilane demonstrated moderate performance. The system yielded a 70% conversion but with a low selectivity of only 30% for the desired product. nih.gov This highlights that while organosilane ligands provide excellent stability, fine-tuning of the ligand structure and reaction conditions is necessary to optimize both activity and selectivity. The ultimate goal is to leverage the high surface area of nanoparticles to maximize active sites while using the ligand to control how substrates approach and bind to the metal surface, thereby directing the reaction toward the desired product. cd-bioparticles.netnih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Triethoxyvinylsilane | Triethoxysilane | n-Octylsilane-stabilized Ni Nanoparticles | 70 | 30 |

Developments in Hydrosilylation Catalysis Beyond Traditional Platinum Systems

For decades, platinum-based catalysts like Speier's and Karstedt's catalysts have dominated the field of hydrosilylation, a key industrial process for producing organosilicon compounds. rsc.orgrhhz.netmdpi.com Despite their high activity, the high cost, toxicity, and difficulty in removing residual platinum from products have driven extensive research into alternatives. researchgate.netnih.gov This has led to significant developments in catalysts based on more earth-abundant and economical metals, such as iron, cobalt, and nickel. nih.govresearchgate.netmdpi.com

These non-precious metal catalysts have shown remarkable progress in achieving high activity and selectivity, often rivaling their platinum counterparts. rsc.orgresearchgate.net Organosilane ligands play a vital role in the success of these new systems. For example, nickel nanoparticles stabilized by n-octylsilane have been investigated for hydrosilylation reactions. nih.gov Other successful systems include well-defined iron and cobalt complexes featuring sophisticated organic ligands that enable selective anti-Markovnikov addition of silanes to olefins under mild conditions. nih.govmdpi.comwalisongo.ac.id The development of these alternative catalysts is a significant step towards more sustainable and cost-effective chemical manufacturing. ucsd.edu

| Metal Center | Ligand/Support | Reactants | Key Outcome | Reference |

|---|---|---|---|---|

| Iron (Fe) | Terpyridine derivatives | hex-1-ene + PhSiH3 | Up to 95% yield | mdpi.com |

| Cobalt (Co) | (Aminomethyl)pyridine complexes | Alkoxy(vinyl)silanes + Hydrosilanes | 70-99% yield, >98% anti-Markovnikov selectivity | nih.gov |

| Nickel (Ni) | n-Octylsilane | Triethoxyvinylsilane + Triethoxysilane | 70% conversion, 30% selectivity | nih.gov |

Theoretical and Mechanistic Studies of Organosilane-Assisted Catalytic Pathways

Understanding the reaction mechanisms of organosilane-assisted catalysis is crucial for designing more efficient and selective catalysts. Theoretical and mechanistic studies, often employing computational methods like Density Functional Theory (DFT), provide deep insights into the complex catalytic pathways. numberanalytics.comdtic.mil For traditional platinum-catalyzed hydrosilylation, the Chalk-Harrod mechanism has long been the accepted model, involving oxidative addition of the silane to the platinum center, olefin coordination, migratory insertion, and reductive elimination. mdpi.comacs.org

When organosilanes act as stabilizing ligands, the mechanism can be more intricate. For platinum nanoparticles stabilized by n-octylsilane, studies suggest a pathway initiated by the activation of the silane's σ-Si-H bond at the nanoparticle surface. researchgate.net This is followed by the cleavage of a Si-C bond, resulting in silicon alkyl species that remain coordinated to the platinum surface. researchgate.net Mechanistic investigations into other systems have revealed the critical role of forming silyl-metal intermediates. numberanalytics.com Theoretical studies help to map the energy landscape of these reactions, identifying transient hypervalent silicon species and transition states that govern the reaction rate and selectivity. researchgate.netcnr.it These computational models, validated by experimental data, are indispensable tools for unraveling the step-by-step processes occurring at the molecular level and accelerating the development of next-generation catalysts. researchgate.netnih.govfrontiersin.org

Advanced Characterization and Spectroscopic Analysis of Di N Octylmethylsilane Systems

Spectroscopic Techniques for Structural and Conformational Elucidation

Spectroscopic methods provide detailed insights into the molecular structure, bonding, and electronic properties of Di-n-Octylmethylsilane.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. For saturated organosilanes like this compound, which lack extensive chromophores, the primary absorptions are expected to occur in the deep UV region, typically below 200 nm. These absorptions correspond to σ → σ* transitions of the silicon-carbon and carbon-carbon single bonds.

While this compound itself does not exhibit strong absorption in the conventional UV-Vis range (200-800 nm), this technique becomes valuable when the silane (B1218182) is used to functionalize materials containing chromophoric units. researchgate.netmedium.com For instance, if this compound were to be part of a larger system with aromatic or conjugated moieties, the UV-Vis spectrum would be dominated by the π → π* and n → π* transitions of those groups. medium.com The position and intensity of these absorption bands can be sensitive to the local environment created by the this compound chains.

In studies of self-assembled monolayers on transparent substrates, UV-Vis spectroscopy can be employed to monitor the deposition process and estimate the surface coverage if a chromophore is incorporated into the silane structure or co-adsorbed with it. acs.org For this compound itself, the absence of significant absorption in the near-UV and visible regions makes it a suitable candidate for applications where optical transparency is crucial.

Table 1: Expected UV-Vis Absorption Characteristics of this compound

| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) | Notes |

| σ → σ* (Si-C, C-C) | < 200 | Low to moderate | Characteristic of saturated alkanes and organosilanes. |

| π → π* / n → π* | Not applicable | Not applicable | This compound lacks π-systems or lone pairs for these transitions. |

Infrared (IR) and Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Fourier Transform Raman (FT-Raman) spectroscopies are powerful techniques for identifying the functional groups and probing the conformational order of this compound through its molecular vibrations. shu.ac.ukyoutube.com

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to be dominated by the vibrational modes of the n-octyl chains. Key absorption bands would include:

C-H Stretching: Strong bands in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups. The precise frequencies of these bands can provide information about the conformational order of the alkyl chains; highly ordered, all-trans chains exhibit sharper and slightly down-shifted peaks compared to disordered, gauche-rich conformations. researchgate.net

CH₂ and CH₃ Bending (Scissoring and Rocking): Bands around 1465 cm⁻¹ (scissoring) and in the 720-1380 cm⁻¹ range (rocking and twisting) are characteristic of the alkyl chains.

Si-C Stretching and Bending: Weaker absorptions associated with the Si-CH₃ and Si-CH₂ groups are expected in the fingerprint region (typically below 1400 cm⁻¹). For example, the Si-CH₃ symmetric deformation mode often appears around 1250 cm⁻¹.

FT-Raman Spectroscopy:

FT-Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. youtube.comnih.gov For this compound, FT-Raman is particularly sensitive to:

C-C Stretching: The carbon backbone of the octyl chains gives rise to characteristic bands in the 800-1200 cm⁻¹ region. The intensity and position of these bands are sensitive to the trans/gauche conformational ratio.

Si-C Stretching: The symmetric Si-C stretching vibration is expected to be a strong peak in the Raman spectrum.

CH₂ Twisting and Wagging Modes: These modes, which are often weak in the IR spectrum, can be more prominent in the Raman spectrum and provide additional information about chain packing and conformation. shu.ac.uk

The use of FT-Raman with a near-infrared laser is advantageous as it minimizes fluorescence from impurities or substrates, which can be a problem with conventional Raman spectroscopy. youtube.com

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

| Asymmetric CH₃ Stretching | ~2962 | ~2962 | |

| Asymmetric CH₂ Stretching | ~2920 | ~2920 | Sensitive to conformational order. researchgate.net |

| Symmetric CH₂ Stretching | ~2850 | ~2850 | Sensitive to conformational order. researchgate.net |

| CH₃ Symmetric Deformation | ~1250 (Si-CH₃) | Weak | |

| C-C Stretching | Weak | 800-1200 | Sensitive to trans/gauche conformation. |

| Si-C Stretching | 600-800 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Solid-State ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the local chemical environment of the silicon, carbon, and hydrogen atoms. acs.orgucsb.edu

¹H and ¹³C NMR: In solution, ¹H and ¹³C NMR spectra would confirm the presence of the methyl and n-octyl groups attached to the silicon atom. The ¹H NMR spectrum would show a characteristic singlet for the Si-CH₃ protons and a series of multiplets for the -(CH₂)₇CH₃ chain. Similarly, the ¹³C NMR spectrum would display a distinct resonance for the Si-CH₃ carbon and a set of signals for the eight carbons of the octyl chain.

Solid-State ²⁹Si NMR:

Solid-state ²⁹Si NMR is particularly powerful for characterizing this compound, especially when it is immobilized on a surface or in a solid matrix. uni-muenchen.denih.gov The ²⁹Si chemical shift is highly sensitive to the number and type of substituents on the silicon atom. rsc.orgunige.ch

For this compound, which has a D-type (difunctional) silicon atom (R₂Si(OR')₂ before hydrolysis and condensation), the chemical shift will vary depending on its state of condensation. In a fully condensed linear polysiloxane chain, the silicon would be in a D² environment (two Si-O-Si bridges), with a characteristic chemical shift.

When this compound is grafted onto a silica (B1680970) surface, different silicon environments can be distinguished:

Monomeric Grafted Species: Where the silane has reacted with one or two surface silanol (B1196071) groups.

Polymeric Surface Species: Where silane molecules have polymerized on the surface.

The chemical shift ranges for different silicon environments (M, D, T, Q) are well-established, allowing for detailed analysis of the surface chemistry. acs.orgresearchgate.net For instance, a shift from a T⁰ (RSi(OR')₃) to T¹, T², and T³ species indicates an increasing degree of cross-linking. While this compound is a D-type precursor, its interaction with surfaces can be analyzed using similar principles.

Table 3: Representative ²⁹Si NMR Chemical Shift Ranges for Organosilanes

| Silicon Species | Notation | Number of Si-O-Si Bridges | Typical Chemical Shift Range (ppm vs. TMS) |

| Monofunctional | M | 1 | +15 to -15 |

| Difunctional | D | 2 | 0 to -40 |

| Trifunctional | T | 3 | -40 to -80 |

| Tetrafunctional | Q | 4 | -80 to -120 |

Note: These are general ranges and the exact chemical shift for this compound will depend on its specific chemical environment. rsc.orghuji.ac.il

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition and Valence Electronic Structures

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top few nanometers of a material. eag.comharvard.edu It is particularly useful for analyzing surfaces modified with this compound. mdpi.comresearchgate.net

By irradiating a surface with X-rays, core-level electrons are ejected, and their kinetic energies are measured. The binding energy of these electrons is characteristic of the element and its chemical environment.

For a surface treated with this compound, XPS can:

Confirm the Presence of the Silane: The appearance of Si 2p and C 1s signals, along with a potential decrease in the substrate signal intensity, confirms the presence of the silane layer. nrel.govresearchgate.net

Determine Elemental Composition: Quantitative analysis of the peak areas, corrected for sensitivity factors, provides the atomic concentrations of silicon, carbon, and oxygen at the surface. mdpi.com

Analyze Chemical Bonding: High-resolution scans of the Si 2p, C 1s, and O 1s regions provide information about the chemical states. The Si 2p peak for the siloxane network (Si-O-Si) will have a different binding energy than the silicon in the underlying silica substrate (SiO₂). The C 1s spectrum can distinguish between C-Si and C-C/C-H bonds. mdpi.com

XPS is therefore crucial for verifying the successful grafting of this compound and for understanding the structure of the resulting self-assembled monolayer or polymer layer. dtic.mil

Table 4: Expected XPS Binding Energies for this compound Systems

| Element | Core Level | Expected Binding Energy (eV) | Chemical State Information |

| Silicon | Si 2p | ~102-103 | R₂SiO₂ (polysiloxane network) |

| ~103-104 | SiO₂ (silica substrate) | ||

| Carbon | C 1s | ~284.5-285.0 | C-Si, C-C, C-H |

| Oxygen | O 1s | ~532-533 | Si-O-Si (siloxane), Si-O-H |

| ~533-534 | SiO₂ (silica substrate) |

Diffraction and Scattering Methods for Bulk and Nanoscale Structure Analysis

Diffraction and scattering techniques are employed to investigate the long-range order and crystalline structure of materials.

X-ray Diffraction (XRD) for Crystalline Polymorphs and Packing

X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of materials. researchgate.net When applied to this compound, XRD can reveal information about the packing of the molecules in the solid state.

Long-chain alkanes and their derivatives, including alkylsilanes, are known to form ordered, lamellar structures at temperatures below their melting point. shu.ac.uk These structures can exhibit polymorphism, with different crystalline phases characterized by distinct packing arrangements (e.g., triclinic, monoclinic, hexagonal).

An XRD pattern of crystalline this compound would show a series of sharp peaks. The positions of these peaks (in terms of the scattering angle 2θ) are related to the spacing between crystal lattice planes (d-spacing) by Bragg's Law.

Low-Angle Reflections: A series of reflections at low angles would correspond to the lamellar repeat distance, which is related to the length of the this compound molecule.

High-Angle Reflections: Peaks at higher angles provide information about the lateral packing of the alkyl chains within the lamellae. The spacing here can indicate whether the chains are packed in a hexagonal, orthorhombic, or other arrangement.

For this compound monolayers on a substrate, Grazing Incidence X-ray Diffraction (GIXD) can be used to probe the in-plane ordering of the molecules. This can reveal the two-dimensional lattice structure of the self-assembled monolayer.

Electron Diffraction Studies for Thin Film Morphology

There is no available scientific literature detailing electron diffraction studies specifically conducted on thin films of this compound to analyze their morphology. While electron diffraction is a standard technique for investigating the structure of thin films of various materials, including metals, inorganic compounds, and polymers, no published research applies this method to this compound. nih.govaps.org General principles indicate that such a study would involve depositing a thin film of the compound onto a substrate and analyzing the diffraction pattern of electrons transmitted through it to determine the crystallinity and orientation of the molecules. aps.org

X-ray Scattering for In Situ Quenching Studies

No specific in situ X-ray scattering studies for this compound during quenching processes are documented in the available literature. This technique is powerfully employed for monitoring morphological transitions in real-time for materials like diblock copolymers and polysiloxanes. mdpi.comrsc.orgacs.org For instance, studies on the related polymer, poly(di-n-octylsilane), have used in situ X-ray scattering to investigate the array of structural forms that appear during thermal cycling. acs.org However, similar experimental data for the monomer this compound is not available.

Thermal Analysis for Phase Behavior and Transitions

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Enthalpy Changes

There are no published Differential Scanning Calorimetry (DSC) thermograms or specific data on the thermal transitions and enthalpy changes for this compound. DSC is a fundamental technique for characterizing the thermal properties of materials, including melting points, glass transitions, and crystallization events. hu-berlin.deresearchgate.neteag.com Research on related polysiloxanes shows that DSC can reveal complex behaviors, such as multiple glass transitions corresponding to the polymer backbone and side chains. nycu.edu.tw However, without experimental data for this compound, its specific transition temperatures and enthalpies remain undetermined.

Chromatographic and Mass Spectrometric Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Analysis of Derivatives

There is no information available regarding the analysis of this compound derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). LC-MS/MS is a highly sensitive method for detecting and quantifying compounds in complex mixtures. nih.gov The technique often relies on chemical derivatization to improve the ionization efficiency and chromatographic retention of target analytes, a strategy widely used for molecules like fatty acids and steroids. mdpi.comnih.gov However, no studies describe the application of this approach to this compound.

Chemical Derivatization Strategies for Enhanced Detection and Structural Specificity in MS

No chemical derivatization strategies specifically designed for or applied to this compound for mass spectrometry (MS) analysis have been found in the literature. Chemical derivatization is a common strategy to enhance the detection of poorly ionizable or low-concentration molecules by attaching a tag that improves ionization or imparts a specific fragmentation pattern. researchgate.netnih.gov Silylation, for example, is a derivatization method where a silyl (B83357) group is added to polar molecules to increase their volatility and stability for analysis, but this involves using silylating agents to modify other compounds, not derivatizing an alkylsilane itself. nih.govresearchgate.net There are no documented methods for derivatizing a simple alkylsilane like this compound to improve its detection.

High-Performance Liquid Chromatography (HPLC) with Specific Bonded Phases (e.g., Octylsilane)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. In the analysis of organosilanes like this compound, reversed-phase HPLC (RP-HPLC) is particularly effective. This method utilizes a non-polar stationary phase and a polar mobile phase. The choice of stationary phase is critical for achieving optimal separation, and columns with octylsilane (B1236092) (C8) bonded phases are especially relevant for analyzing this compound due to their similar chemical nature.

The separation mechanism in RP-HPLC is primarily based on the hydrophobic interactions between the analyte and the stationary phase. iaea.org For this compound, which possesses two n-octyl chains, there is a strong affinity for the octyl chains of the C8 stationary phase. The elution order and retention time are influenced by several factors, including the composition of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the column temperature. youtube.comhawachhplccolumn.com

The use of a C8 column is often preferred over a C18 (octadecylsilane) column for the analysis of moderately hydrophobic compounds, as it can provide faster analysis times while still offering sufficient resolution. youtube.comnih.gov The shorter alkyl chains of the C8 phase lead to weaker hydrophobic interactions compared to a C18 phase, resulting in shorter retention times.

A typical HPLC analysis of a this compound sample would aim to determine its purity by separating it from starting materials, by-products, or degradation products. The resulting chromatogram would ideally show a single, sharp peak corresponding to this compound, with any impurities appearing as separate, smaller peaks. The area under each peak is proportional to the concentration of the corresponding compound, allowing for quantitative analysis.

Interactive Data Table: Illustrative HPLC Parameters for Alkylsilane Analysis on a C8 Column

| Parameter | Value/Condition | Rationale |

| Column | C8 (Octylsilane) | Similar hydrophobicity to this compound allows for effective separation based on hydrophobic interactions. |

| Mobile Phase | Acetonitrile/Water Gradient | A gradient elution (e.g., starting with a higher water content and increasing the acetonitrile concentration over time) is effective for separating compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. |

| Detection | UV-Vis or Refractive Index (RI) | The choice of detector depends on the chromophoric properties of the silane. An RI detector is more universal for compounds without a strong UV chromophore. |

| Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Temperature control can improve peak shape and reproducibility. |

Advanced Microscopy for Interfacial and Nanostructure Characterization

The performance of this compound in many applications is dictated by its behavior at interfaces and its ability to form ordered nanostructures, such as self-assembled monolayers (SAMs). Advanced microscopy techniques, particularly Atomic Force Microscopy (AFM), are crucial for visualizing and quantifying these surface features at the nanoscale. mdpi.comnih.gov

AFM operates by scanning a sharp tip over a surface to generate a three-dimensional topographical image. spectraresearch.com This technique is non-destructive and can be performed in various environments, making it ideal for studying the formation and structure of this compound layers on different substrates (e.g., silica, mica). nih.govresearchgate.net

When this compound is deposited on a hydroxylated surface like silicon oxide, it can form a self-assembled monolayer. The silane headgroup reacts with the surface hydroxyls, and the alkyl chains orient themselves away from the surface. AFM can be used to monitor the growth of these SAMs, from the initial nucleation of islands to the formation of a complete, uniform monolayer. nih.govresearchgate.net

Key parameters that can be determined from AFM analysis include:

Monolayer Thickness: By imaging areas of partial monolayer coverage, the height difference between the monolayer and the bare substrate can be measured, providing an accurate determination of the monolayer's thickness. mdpi.com For a fully extended this compound molecule, the thickness is expected to be in the nanometer range.

Surface Roughness: AFM can quantify the smoothness of the this compound layer. A well-ordered SAM will typically have a very low root-mean-square (RMS) roughness, indicating a high degree of molecular packing and order. researchgate.net

Kinetic studies using AFM have shown that the formation of alkylsilane SAMs is a dynamic process. nih.gov Initially, molecules may lie down on the surface, and as the surface coverage increases, they reorient to a more upright position to accommodate more molecules, leading to a densely packed monolayer. The formation of small islands that grow and coalesce over time is a common observation. nih.govresearchgate.net

Interactive Data Table: Representative AFM Findings for Long-Chain Alkylsilane Monolayers

| Parameter | Typical Value Range | Significance |

| Monolayer Thickness | 1.0 - 2.5 nm | Corresponds to the length of the alkyl chains and their tilt angle with respect to the surface normal. Provides insight into molecular orientation. researchgate.net |

| RMS Roughness | 0.2 - 1.0 nm | A lower value indicates a smoother, more uniform, and well-ordered monolayer. researchgate.net |

| Island Height | ~2.5 nm | Indicates a vertical orientation of the silane molecules within the islands during the initial stages of monolayer growth. researchgate.net |

| Initial Island Size | 20 - 100 nm | Reflects the nucleation density and growth kinetics of the self-assembly process. nih.govresearchgate.net |

| Water Contact Angle | 90° - 110° | While not a direct microscopy measurement, it correlates with AFM findings, indicating the formation of a hydrophobic, well-ordered monolayer. nih.gov |

Theoretical and Computational Studies of Di N Octylmethylsilane Systems

Conformational Analysis and Development of Rotational Isomerism Models in Polysilanes

The physical and electronic properties of polysilanes, polymers with a silicon backbone, are strongly dependent on the conformation of the Si-Si chain. Unlike saturated hydrocarbons which favor anti and gauche conformations, polysilanes exhibit a more complex rotational isomerism due to the interplay of steric hindrance from side chains and the electronic effects of σ-conjugation. researchgate.netwisc.edu

Conformational studies on various poly(dialkylsilanes) have led to the development of new models for rotational isomerism. researchgate.net These models identify several permitted rotational minima, each with a characteristic intrachain torsional angle (ω). For instance, studies on poly(di-n-hexylsilane), a close analog to poly(di-n-octylsilane), have been instrumental in understanding these conformational states. ibm.comacs.org Spectroscopic and X-ray diffraction studies on poly(di-n-alkylsilanes) with hexyl, heptyl, and octyl side chains reveal that the melting of the n-alkyl side chains leads to a subsequent disordering of the polymer backbone. ibm.comglobalauthorid.com

A generalized model for rotational isomerism in linear polymers suggests several key conformational states applicable to polysilanes. researchgate.net

| Conformational State | Symbol | Approximate Torsional Angle (ω) | Description |

| Transoid | T | ±165° | A nearly planar, extended conformation. |

| Deviant | D | ±150° | A slight deviation from the transoid state. |

| Ortho | O | ±90° | A conformation approximately perpendicular. |

| Gauche | G | ±55° | A twisted conformation similar to that in hydrocarbons. |

| Cisoid | C | ±40° | A more compact, folded conformation. |

| This table summarizes the general rotational isomerism model for polysilanes based on conformational studies. researchgate.net |

For poly(di-n-octylsilane), the long, bulky n-octyl side chains introduce significant steric hindrance, which influences the preferred backbone conformation. researchgate.net This steric crowding generally favors more extended chain conformations, like the transoid state, to minimize side-chain interactions. researchgate.net The balance between these steric effects and the electronic stabilization from σ-conjugation ultimately determines the polymer's structure and its unique thermochromic behavior. iyte.edu.trsemanticscholar.org

Molecular Modeling and Simulation (e.g., Monte Carlo, MM3) for Predicting Structure and Packing

Molecular modeling and simulation techniques are essential for predicting the structure and packing of complex molecules like di-n-octylmethylsilane, particularly in condensed phases such as self-assembled monolayers (SAMs) or crystalline solids.

Monte Carlo (MC) simulations are widely used to investigate the equilibrium structures of organosilane systems. For example, canonical MC simulations have been employed to study the bonding network at the interface between alkylsilane SAMs and silica (B1680970) (SiO₂) substrates. researchgate.netaip.org These simulations sample different bonding arrangements, allowing researchers to predict the most probable structures. researchgate.net Studies on octadecylsilane (B103800) SAMs, which have long alkyl chains similar to this compound, show that the density of Si-O-Si bonds at the interface significantly affects the lateral packing and ordering of the molecules. aip.org An increase in the number of covalent bonds at the interface can lead to a decrease in structural order. researchgate.net Probabilistic Monte Carlo methods have also been used to simulate the surface segregation of organosilanes in hybrid xerogels, demonstrating that kinetic factors can lead to an enrichment of the organosilane at the surface. mdpi.comresearchgate.net

Molecular Mechanics (MM) force fields , such as MM3, are used to calculate the potential energy of a system as a function of its atomic coordinates. wikipedia.org These force fields have been extended to accurately model alkylsilanes. scribd.com By performing energy calculations for various oligomer clusters, researchers can identify low-energy conformations for both the main chain and side chains. researchgate.net For poly(di-n-alkylsilanes), MM3-based modeling of oligomers helps identify the accessible conformations and explains the singular polymorphism observed experimentally. researchgate.net These calculations have confirmed that for polymers like poly(di-n-butylsilane) and poly(di-n-hexylsilane), the alkyl side chains often adopt an asymmetric cisoid-transoid arrangement. researchgate.net The accuracy of these force fields is often validated by comparing calculated geometries with experimental data or results from higher-level quantum chemical methods. scribd.com

| Simulation Technique | Application to Organosilanes | Key Findings | Relevant Compounds Studied |

| Monte Carlo (MC) | Simulating interfacial bonding and structure of SAMs; modeling surface segregation in xerogels. researchgate.netaip.orgmdpi.com | The ratio of anchoring-to-crosslinking bonds depends on bond density; kinetic demixing can lead to surface segregation. aip.orgmdpi.com | Octadecylsilane, various organosilanes in titania xerogels. researchgate.netresearchgate.net |

| Molecular Mechanics (MM3) | Calculating conformational energies of oligomers; predicting stable polymorphs and side-chain arrangements. researchgate.net | Identified asymmetric cisoid-transoid side-chain conformations; explained complex polymorphic behavior. researchgate.net | Poly(di-n-butylsilane), Poly(di-n-hexylsilane). researchgate.net |

| This table outlines the application of common molecular modeling techniques to systems related to this compound. |

Quantum Chemical Calculations for Electronic Structure and Bonding